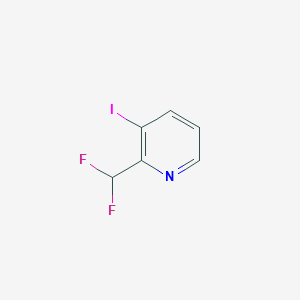

2-(Difluoromethyl)-3-iodopyridine

Description

Contextual Significance of Pyridine (B92270) Derivatives as Heterocyclic Building Blocks

Pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N, forms the structural core of numerous vital molecules. ambeed.com Pyridine and its derivatives are fundamental building blocks in organic synthesis, widely utilized in the development of pharmaceuticals, agrochemicals, and functional materials. lifechemicals.comossila.com The pyridine nucleus is a key feature in many natural products, including vitamins and alkaloids, and is present in a significant number of FDA-approved drugs. lifechemicals.com For instance, pyridine-containing compounds are used as antihypertensive drugs, muscle relaxants, and anti-cancer agents. lifechemicals.com The prevalence of this scaffold stems from its ability to engage in various chemical interactions and serve as a scaffold for deploying diverse functional groups. rsc.orgnih.gov

The Difluoromethyl (CF2H) Group in Advanced Chemical Research

The introduction of fluorine atoms into organic molecules is a well-established strategy in drug discovery to modulate physicochemical and biological properties. rsc.orgalfa-chemistry.com The difluoromethyl (CF₂H) group, in particular, has garnered substantial interest due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor. alfa-chemistry.combohrium.comox.ac.uk This functionality has proven useful in modulating the characteristics of bioactive molecules. ox.ac.ukresearchgate.net

The difluoromethyl group is considered a bioisostere of several common functional groups, including hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. acs.orgnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. princeton.edu The CF₂H group can mimic these functionalities, often with improved metabolic stability. nih.govprinceton.edu Unlike the trifluoromethyl group, the difluoromethyl group can participate in hydrogen bonding, a critical interaction for drug-receptor binding. sci-hub.se This makes it a valuable tool for medicinal chemists seeking to optimize lead compounds by replacing metabolically labile groups while preserving or enhancing biological activity. nih.govacs.org

The CF₂H group exerts a significant influence on the properties of a molecule. Its highly polarized C-H bond enables it to function as a competent, albeit weak, hydrogen bond donor. rsc.orgbohrium.com This characteristic is unique among polyfluorinated motifs and can enhance binding affinity to biological targets. nih.gov Furthermore, the CF₂H group moderately increases lipophilicity, which can improve a molecule's permeability across biological membranes. acs.orgacs.org The replacement of a methyl group with a difluoromethyl group can lead to a smaller increase in lipophilicity compared to a trifluoromethyl group, offering a more nuanced way to fine-tune a molecule's properties. alfa-chemistry.com

Table 1: Comparison of Functional Group Properties

| Functional Group | Hydrogen Bond Ability | Lipophilicity (Hansch π value) | Metabolic Stability |

|---|---|---|---|

| Methyl (-CH₃) | None | +0.56 | Low (prone to oxidation) |

| Hydroxyl (-OH) | Donor & Acceptor | -0.67 | Variable (prone to conjugation) |

| Trifluoromethyl (-CF₃) | Acceptor | +0.88 | High |

| Difluoromethyl (-CF₂H) | Donor | ~ +0.3 to +0.4 | High |

Data compiled from multiple sources for comparative purposes. acs.orgmdpi.com

The Strategic Role of Iodine in Pyridine-Based Organic Transformations

The iodine atom at the 3-position of the pyridine ring serves as a highly effective leaving group in a variety of organic transformations, most notably in metal-catalyzed cross-coupling reactions. wikipedia.org Reactions such as the Suzuki, Heck, and Sonogashira couplings utilize an organometallic catalyst, typically palladium-based, to form new carbon-carbon or carbon-heteroatom bonds at the site of the iodine atom. wikipedia.orgclockss.org

The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making iodopyridines more reactive in the oxidative addition step of the catalytic cycle, which is often the rate-determining step. wikipedia.org This enhanced reactivity allows cross-coupling reactions to proceed under milder conditions with a broader range of coupling partners. clockss.org The strategic placement of iodine on the pyridine ring thus provides a versatile handle for the late-stage functionalization and diversification of complex molecules. nih.gov For instance, iodopyridines are valuable precursors for creating substituted pyridines that would be difficult to synthesize through other methods. thieme-connect.deresearchgate.netrsc.org

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions of Iodopyridines

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Heck Coupling | Alkene | C-C | Pd catalyst (e.g., Pd(OAc)₂), Base |

| Sonogashira Coupling | Terminal Alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst, Ligand (e.g., BINAP), Base |

| Stille Coupling | Organotin Reagent | C-C | Pd catalyst |

This table summarizes common cross-coupling reactions applicable to iodopyridines. wikipedia.orgclockss.org

Research Rationale and Academic Relevance of 2-(Difluoromethyl)-3-iodopyridine Studies

The study of this compound is driven by its potential as a trifunctional building block in synthetic chemistry. The molecule synergistically combines the desirable features of its three components:

The pyridine ring provides a stable, biologically relevant scaffold. lifechemicals.com

The difluoromethyl group acts as a metabolically robust bioisostere for hydroxyl or thiol groups, capable of participating in hydrogen bonding and modulating lipophilicity. acs.org

The iodine atom offers a reactive site for introducing a wide array of substituents via well-established cross-coupling methodologies. wikipedia.orgrsc.org

This combination allows for the efficient synthesis of novel, highly functionalized pyridine derivatives. Researchers can first utilize the iodine handle to perform a cross-coupling reaction, introducing a desired fragment, and then leverage the properties of the CF₂H group to optimize the molecule's biological or material properties. This strategic approach is highly relevant for the rapid generation of compound libraries in drug discovery and for creating new functional materials with tailored characteristics. The academic relevance lies in exploring the reactivity of this specific arrangement of functional groups and developing new synthetic methods that exploit its unique chemical nature.

Structure

2D Structure

Properties

Molecular Formula |

C6H4F2IN |

|---|---|

Molecular Weight |

255.00 g/mol |

IUPAC Name |

2-(difluoromethyl)-3-iodopyridine |

InChI |

InChI=1S/C6H4F2IN/c7-6(8)5-4(9)2-1-3-10-5/h1-3,6H |

InChI Key |

AUUDXSOERMVMCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)F)I |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 2 Difluoromethyl 3 Iodopyridine

Transition-Metal-Catalyzed Cross-Coupling Reactions

The iodine atom at the 3-position of 2-(difluoromethyl)-3-iodopyridine makes it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and readily undergoes oxidative addition to a low-valent palladium center, initiating the catalytic cycle. This reactivity allows for the formation of new carbon-carbon and carbon-nitrogen bonds at this specific position.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of chemical bonds with high efficiency and selectivity under relatively mild conditions. For a substrate like this compound, palladium-catalyzed reactions are the most explored and synthetically useful transformations.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. chemrxiv.orgorganic-chemistry.org This reaction is widely used due to its mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts. chemrxiv.orgyoutube.com For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to yield the corresponding 3-aryl- or 3-vinyl-2-(difluoromethyl)pyridine.

The general catalytic cycle involves the oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with the organoboron reagent (activated by the base), and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. chemrxiv.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. scirp.org For electron-deficient heteroaryl halides like this compound, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle.

Below is an illustrative table of typical conditions for a Suzuki-Miyaura coupling reaction involving a heteroaryl iodide.

| Component | Example Reagent/Condition | Purpose |

| Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ | Source of catalytic palladium |

| Ligand | SPhos, XPhos, or PPh₃ | Stabilizes the palladium center and facilitates the reaction |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the organoboron reagent for transmetalation |

| Solvent | Dioxane/H₂O, Toluene, or DME | Solubilizes reactants and influences reaction rate |

| Temperature | 60-100 °C | Provides energy to overcome activation barriers |

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearcher.life This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org The reaction of this compound with a terminal alkyne would result in the formation of a 2-(difluoromethyl)-3-(alkynyl)pyridine, a valuable building block for further transformations. scirp.orgunits.it

The mechanism is thought to involve two interconnected catalytic cycles. wikipedia.org In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper acetylide, which is formed in the copper cycle by the reaction of the terminal alkyne with the copper(I) salt in the presence of the amine base. youtube.com Reductive elimination then yields the coupled product. Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

An illustrative table of typical conditions for a Sonogashira coupling is provided below.

| Component | Example Reagent/Condition | Purpose |

| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ | Palladium source for the primary catalytic cycle |

| Co-catalyst | CuI | Activates the terminal alkyne |

| Ligand | PPh₃ or other phosphines | Stabilizes the palladium catalyst |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Deprotonates the terminal alkyne and neutralizes the HX byproduct |

| Solvent | THF or DMF | Reaction medium |

| Temperature | Room Temperature to 80 °C | Reaction rate control |

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. units.it This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. units.it The coupling of this compound with an organozinc reagent (e.g., arylzinc, vinylzinc, or alkylzinc halide) would provide access to a wide range of substituted pyridine (B92270) derivatives.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from the organozinc species to the palladium center, and reductive elimination. units.it The preparation of the organozinc reagent can be achieved by the direct insertion of zinc into an organic halide or by transmetalation from other organometallic reagents. units.it

Typical conditions for a Negishi coupling are outlined in the following table.

| Component | Example Reagent/Condition | Purpose |

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ | Palladium source |

| Ligand | PPh₃, dppf, or other phosphines | Ligand to modulate the reactivity of the palladium center |

| Organozinc Reagent | R-ZnX (prepared in situ or pre-formed) | Source of the coupling partner |

| Solvent | THF or DME | Anhydrous solvent is typically required |

| Temperature | Room Temperature to 100 °C | Dependent on the reactivity of the coupling partners |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active molecules. wikipedia.orgrsc.org Reacting this compound with a primary or secondary amine, or an amide, under Buchwald-Hartwig conditions would yield the corresponding 3-amino- or 3-amido-2-(difluoromethyl)pyridine.

The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond. wikipedia.org The choice of a bulky, electron-rich phosphine ligand is often critical for the success of this reaction, as it promotes the reductive elimination step. rsc.org

A table of representative conditions for a Buchwald-Hartwig amination is shown below.

| Component | Example Reagent/Condition | Purpose |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium precursor |

| Ligand | BINAP, Xantphos, or other bulky phosphine ligands | Facilitates oxidative addition and reductive elimination |

| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | Deprotonates the amine to form the active nucleophile |

| Solvent | Toluene or Dioxane | Anhydrous and deoxygenated solvent |

| Temperature | 80-120 °C | Reaction temperature |

In addition to the transformations of the C-I bond, the difluoromethyl group itself is of great interest. While the provided outline focuses on the reactivity of the iodo-substituent, it is worth noting that cross-coupling reactions can also be a method for the introduction of the difluoromethyl group onto an aromatic or heteroaromatic ring. In this context, a 3-halopyridine could be coupled with a difluoromethyl source.

Recent advances have led to the development of palladium-catalyzed difluoromethylation of heteroaryl halides. researchgate.net These reactions often employ a difluoromethyl-containing reagent, such as (difluoromethyl)triethylsilane (B8503442) (Et₃SiCF₂H) or other nucleophilic or electrophilic difluoromethylating agents, in the presence of a suitable palladium catalyst and additives. For instance, a palladium-catalyzed Negishi-type coupling between a diarylzinc reagent and difluoroiodomethane (B73695) has been reported to produce difluoromethylated arenes. nih.gov This suggests that a 3-iodopyridine (B74083) derivative could potentially be a substrate for such a transformation, allowing for the direct installation of a difluoromethyl group at a specific site.

Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are valued for their cost-effectiveness and unique reactivity profile compared to palladium-based systems.

Copper-Mediated Difluoromethylation of Aryl Iodides

The introduction of a difluoromethyl (CF₂H) group into aromatic systems is of high interest in medicinal chemistry, as this moiety can significantly modulate the physicochemical properties of a molecule. Copper-mediated methods provide a direct pathway for the difluoromethylation of aryl halides.

A general method for the copper-mediated difluoromethylation of aryl and vinyl iodides utilizes (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) as the difluoromethyl source. nih.gov The reaction typically involves a copper(I) salt, such as copper(I) iodide (CuI), and a fluoride (B91410) source like cesium fluoride (CsF). nih.govscispace.com This process is compatible with a wide range of functional groups. While specific examples utilizing this compound are not documented, the electron-deficient nature of the pyridine ring, further influenced by the difluoromethyl and iodo substituents, would likely impact its reactivity in such a transformation. The reaction's success would depend on the stability of the potential Cu-pyridyl intermediate and its subsequent reaction with the copper-difluoromethyl species.

Ullmann-Type Coupling Processes

The Ullmann reaction traditionally refers to the copper-promoted coupling of two aryl halides to form a biaryl compound. organic-chemistry.org A more contemporary and broader definition, the Ullmann-type reaction, encompasses the copper-catalyzed coupling of an aryl halide with a variety of nucleophiles, including alcohols, amines, and thiols, to form C-O, C-N, and C-S bonds, respectively. organic-chemistry.orgrsc.org

These reactions often require a copper catalyst (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and frequently a ligand to stabilize the copper center and facilitate the catalytic cycle. rsc.orgorganic-chemistry.org For a substrate like this compound, an Ullmann-type coupling could theoretically be employed to introduce various substituents at the 3-position. For instance, coupling with an alcohol would yield an ether, while coupling with an amine would produce a 3-aminopyridine (B143674) derivative. The electronic properties of the pyridine substrate would be a critical factor in the reaction's feasibility and efficiency. digitellinc.com

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful alternative and complement to palladium catalysis in cross-coupling reactions, often enabling transformations that are challenging for palladium. chim.it Nickel catalysts are particularly effective in coupling reactions involving C(sp³)-hybridized centers and can activate more challenging electrophiles. organic-chemistry.orgnih.gov

For this compound, a nickel catalyst could potentially be used in various cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig aminations. For example, a nickel-catalyzed Suzuki coupling with a boronic acid could introduce a new carbon-carbon bond at the 3-position. The unique electronic and steric environment of the substrate, with the difluoromethyl group at the 2-position, would play a crucial role in the outcome of such reactions. Recent advances have highlighted nickel's ability to catalyze reductive cross-coupling reactions, which could provide alternative pathways for the functionalization of this scaffold. rsc.orgnih.gov

Radical Reactions Initiated by the Difluoromethyl Group

The difluoromethyl group itself is generally stable and not a typical initiator of radical reactions under common conditions. Radical reactions involving fluorinated compounds often proceed via the generation of a fluorinated radical from a suitable precursor.

Generation and Reactivity Profile of Difluoromethyl Radicals

The difluoromethyl radical (•CF₂H) is a key intermediate in various transformations. rsc.org It can be generated from several precursors, such as bromodifluoromethane, difluoroacetic acid, or sulfone-based reagents like Zn(SO₂CF₂H)₂. rsc.orgcas.cn The •CF₂H radical is described as being ambiphilic with a slight nucleophilic character, and it possesses a non-planar, pyramidal geometry. rsc.org Its reactivity is distinct from the more electrophilic trifluoromethyl radical (•CF₃). rsc.org The generation of a radical from the existing CF₂H group on the this compound ring is not a standard transformation and would require harsh conditions to cleave a C-F or C-H bond.

Minisci-Type Reaction Variants

The Minisci reaction is a powerful method for the C-H functionalization of electron-deficient heterocycles via the addition of a nucleophilic carbon-centered radical. digitellinc.comnih.gov The reaction is typically carried out under acidic conditions to protonate the heterocycle, thereby increasing its reactivity towards radical attack. digitellinc.com

While there are no specific reports of Minisci reactions where this compound acts as the radical source, it could potentially act as the heterocyclic substrate. In a hypothetical Minisci reaction, a radical (e.g., an alkyl radical) would be generated from a suitable precursor (like a carboxylic acid with a silver nitrate (B79036)/persulfate system) and would add to the protonated pyridine ring. nih.gov The position of addition would be directed by the electronic and steric effects of the existing substituents. However, the more common reaction pathway for this molecule would involve reactions at the C-I bond rather than a C-H functionalization via a Minisci-type mechanism. The development of photoredox catalysis has significantly expanded the scope and gentleness of Minisci-type reactions, allowing for the generation of radicals under mild conditions. scispace.comnih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Nucleus

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridines, particularly those bearing a halogen. In the case of this compound, the pyridine ring is activated towards nucleophilic attack by the presence of the electron-withdrawing difluoromethyl group at the 2-position. This activation is a key principle in SNAr reactions, which proceed faster on electron-poor aromatic rings. nih.gov

While the iodine at the 3-position is a potential leaving group, SNAr reactions on 3-halopyridines are generally less facile than at the 2- or 4-positions without strong activation. However, the chemistry of halopyridines indicates that substitution can occur with a variety of nucleophiles. nih.govnih.gov For this compound, reactions with strong nucleophiles such as alkoxides, thiolates, and amines could potentially displace the iodide. The reaction would proceed through a Meisenheimer intermediate, a negatively charged species stabilized by the electron-withdrawing nature of the pyridine nitrogen and the difluoromethyl group.

The general order of leaving group ability in SNAr is often F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. nih.gov However, the specific conditions and the nature of the nucleophile can influence this reactivity trend. rsc.org

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product |

| Alcohol (R-OH) | NaH, THF | 2-(Difluoromethyl)-3-alkoxypyridine |

| Thiol (R-SH) | K2CO3, DMF | 2-(Difluoromethyl)-3-(alkylthio)pyridine |

| Amine (R2NH) | High Temperature, or Pd-catalysis | 2-(Difluoromethyl)-3-(dialkylamino)pyridine |

Note: This table represents expected transformations based on general principles of SNAr on halopyridines. Specific experimental data for this compound is not widely available.

Derivatization and Functional Group Interconversions of the Iodide Moiety

The carbon-iodine bond in 3-iodopyridines is a highly versatile handle for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions are central to the synthesis of complex organic molecules. For this compound, the iodide at the 3-position serves as a prime site for introducing new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction would involve the coupling of this compound with a boronic acid or boronate ester. This is a powerful method for forming biaryl structures or for introducing alkyl or vinyl groups.

Sonogashira Coupling: The introduction of an alkyne moiety can be achieved via the Sonogashira reaction, which employs a palladium catalyst and a copper(I) co-catalyst to couple the iodopyridine with a terminal alkyne.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides a direct route to form carbon-nitrogen bonds. It would enable the synthesis of a variety of N-aryl and N-heteroaryl amines from this compound and primary or secondary amines.

Heck Coupling: The Heck reaction would allow for the introduction of an alkene substituent at the 3-position by reacting this compound with an alkene in the presence of a palladium catalyst.

Table 2: Key Cross-Coupling Reactions for Derivatization of the Iodide Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group at C3 |

| Suzuki-Miyaura | R-B(OH)2 | Pd(PPh3)4, Base | Aryl, Heteroaryl, Alkyl, Vinyl |

| Sonogashira | R-C≡CH | PdCl2(PPh3)2, CuI, Base | Alkyne |

| Buchwald-Hartwig | R2NH | Pd2(dba)3, Ligand, Base | Amine |

| Heck | H2C=CHR | Pd(OAc)2, Ligand, Base | Alkene |

Note: This table outlines potential derivatizations based on established cross-coupling methodologies for iodopyridines. The specific conditions would require optimization for this particular substrate.

Reactions Involving the C-H Bond of the Difluoromethyl Group

The difluoromethyl (CF2H) group is not merely a passive substituent; its C-H bond possesses a degree of acidity and can participate in certain chemical reactions. The acidity of this proton is enhanced by the two electron-withdrawing fluorine atoms. This property allows the CF2H group to act as a "lipophilic hydrogen bond donor," a characteristic of interest in medicinal chemistry for mimicking hydroxyl or thiol groups in interactions with biological targets. google.com

Deprotonation of the difluoromethyl group can be achieved using a strong base, generating a difluoromethyl anion. This nucleophilic species can then react with various electrophiles. For example, reaction with an aldehyde would lead to a hydroxydifluoroethyl-substituted pyridine.

Furthermore, the difluoromethyl group can be involved in radical reactions. The difluoromethyl radical (•CF2H) has been observed to behave with nucleophilic character in its additions to heterocycles, similar to alkyl radicals. nih.gov This is in contrast to the trifluoromethyl radical (•CF3), which is electrophilic. nih.gov This nucleophilic nature suggests that under radical conditions, the •CF2H radical derived from a suitable precursor could add to electron-deficient systems. While direct C-H activation of the difluoromethyl group on this compound for radical generation is challenging, understanding this inherent reactivity is crucial.

Table 3: Potential Reactions of the Difluoromethyl Group

| Reaction Type | Reagents | Intermediate | Potential Product |

| Deprotonation-Alkylation | Strong Base (e.g., LDA), then R-X | Difluoromethyl anion | 2-(1-Alkyl-1,1-difluoromethyl)-3-iodopyridine |

| Deprotonation-Aldol | Strong Base (e.g., LDA), then RCHO | Difluoromethyl anion | 2-(1-Hydroxy-2,2-difluoroethyl)-3-iodopyridine |

Note: These are hypothetical reaction pathways based on the known chemistry of the difluoromethyl group. The feasibility and conditions for these reactions on this compound would need to be experimentally verified.

Spectroscopic and Computational Analysis of 2 Difluoromethyl 3 Iodopyridine

Advanced Spectroscopic Characterization for Structural Elucidation

Advanced spectroscopic techniques provide a powerful arsenal (B13267) for the detailed structural analysis of molecules like 2-(Difluoromethyl)-3-iodopyridine. By probing the magnetic and vibrational properties of its constituent atoms and bonds, a precise and unambiguous picture of its three-dimensional structure can be assembled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the structural determination of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is crucial for a complete assignment of its complex spectral data.

The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the difluoromethyl group proton and the three protons on the pyridine (B92270) ring. The difluoromethyl proton (CHF₂) is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JHF). This characteristic triplet will likely be found in the downfield region of the spectrum, typically between δ 6.5 and 7.5 ppm, a chemical shift influenced by the electron-withdrawing nature of the adjacent fluorine atoms and the pyridine ring.

The three aromatic protons on the pyridine ring will present as a set of coupled multiplets. The proton at the 6-position (H-6) is anticipated to be the most downfield, appearing as a doublet of doublets, due to coupling with H-4 and H-5. The proton at the 4-position (H-4) would likely appear as a doublet of doublets, coupled to H-5 and H-6. The proton at the 5-position (H-5) is expected to be a triplet or a more complex multiplet, showing coupling to both H-4 and H-6. The electron-withdrawing effects of the iodine and difluoromethyl substituents will influence the precise chemical shifts of these pyridine ring protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 8.3 - 8.6 | dd | JH6-H5 ≈ 4-5 Hz, JH6-H4 ≈ 1-2 Hz |

| H-4 | 7.9 - 8.2 | dd | JH4-H5 ≈ 7-8 Hz, JH4-H6 ≈ 1-2 Hz |

| H-5 | 7.2 - 7.5 | dd | JH5-H4 ≈ 7-8 Hz, JH5-H6 ≈ 4-5 Hz |

| -CHF₂ | 6.5 - 7.5 | t | ¹JHF ≈ 50-60 Hz |

Note: The predicted values are based on the analysis of similar substituted pyridines and may vary from experimental data.

The ¹³C NMR spectrum will provide critical information about the carbon framework of the molecule. The carbon of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF), likely in the range of δ 110-120 ppm. The five carbons of the pyridine ring will exhibit distinct signals, with their chemical shifts influenced by the substituents. The carbon bearing the iodine atom (C-3) is expected to be significantly shielded and appear at a lower chemical shift, while the carbon attached to the difluoromethyl group (C-2) will also be influenced by the fluorine atoms.

The ¹⁹F NMR spectrum is a powerful tool for studying fluorinated organic compounds due to the high sensitivity of the ¹⁹F nucleus. huji.ac.ilwikipedia.org For this compound, the two equivalent fluorine atoms of the difluoromethyl group are expected to produce a single signal, which will appear as a doublet due to coupling with the geminal proton (¹JFH). The chemical shift of this signal is anticipated to be in the typical range for difluoromethyl groups attached to aromatic rings.

Predicted ¹³C and ¹⁹F NMR Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹³C | C-2 | 150 - 155 | t | ²JCF ≈ 20-30 Hz |

| ¹³C | C-3 | 90 - 95 | s | - |

| ¹³C | C-4 | 140 - 145 | s | - |

| ¹³C | C-5 | 125 - 130 | s | - |

| ¹³C | C-6 | 150 - 155 | s | - |

| ¹³C | -CHF₂ | 110 - 120 | t | ¹JCF ≈ 230-250 Hz |

| ¹⁹F | -CHF₂ | -110 to -130 | d | ¹JFH ≈ 50-60 Hz |

Note: The predicted values are based on the analysis of similar substituted pyridines and fluorinated compounds and may vary from experimental data.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the pyridine ring, confirming the adjacent relationships between H-4, H-5, and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of the protonated carbons of the pyridine ring (C-4, C-5, C-6) and the difluoromethyl carbon.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and detailed picture of the molecular structure of this compound can be constructed.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

The IR and Raman spectra of this compound are expected to be rich in information, with characteristic bands corresponding to the various functional groups present. Of particular interest are the vibrational modes associated with the carbon-fluorine (C-F) and carbon-iodine (C-I) bonds.

The C-F stretching vibrations are typically strong in the IR spectrum and occur in the region of 1100-1000 cm⁻¹. The presence of two fluorine atoms in the difluoromethyl group may lead to symmetric and asymmetric stretching modes, resulting in one or more strong absorption bands in this region.

The C-I stretching vibration is found at much lower frequencies due to the heavier mass of the iodine atom. This stretching mode is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. This band may be weaker and could be coupled with other vibrational modes in the molecule.

In addition to these key vibrations, the spectra will also display characteristic bands for the pyridine ring, including C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending vibrations. The combination of IR and Raman spectroscopy provides a complementary view of the vibrational modes, aiding in a more complete assignment.

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |

| C-H stretching (aromatic) | 3100 - 3000 | IR, Raman |

| C=N stretching (pyridine ring) | 1600 - 1550 | IR, Raman |

| C=C stretching (pyridine ring) | 1580 - 1450 | IR, Raman |

| C-F stretching (asymmetric) | 1150 - 1050 | IR |

| C-F stretching (symmetric) | 1100 - 1000 | IR |

| C-I stretching | 600 - 500 | IR, Raman |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is crucial for confirming its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition and, consequently, the molecular formula of the compound with a high degree of confidence. escholarship.orgnih.gov

In a typical electron ionization (EI) mass spectrum, this compound would be expected to exhibit a molecular ion peak (M⁺) corresponding to its monoisotopic mass. The presence of iodine, with its characteristic isotopic signature, would be a key identifier. Further fragmentation patterns observed in the mass spectrum can provide additional structural information.

HRMS analysis would yield a highly precise mass measurement of the molecular ion. This experimental value can then be compared to the theoretical exact mass calculated for the proposed molecular formula, C₆H₄F₂IN. The close agreement between the experimental and theoretical masses, typically within a few parts per million (ppm), serves as strong evidence for the correct molecular formula. nih.gov

Table 1: Theoretical Mass Spectrometry Data for this compound (C₆H₄F₂IN)

| Parameter | Value |

| Molecular Formula | C₆H₄F₂IN |

| Monoisotopic Mass | 254.9356 u |

| Theoretical m/z (M⁺) | 254.9356 |

| Major Isotope Abundances | ¹²C (98.9%), ¹H (99.98%), ¹⁹F (100%), ¹²⁷I (100%), ¹⁴N (99.63%) |

X-ray Crystallography of Analogous Pyridine Structures for Solid-State Conformation

While a specific crystal structure for this compound is not publicly available, the solid-state conformation can be inferred by examining the X-ray crystallographic data of analogous pyridine structures. researchgate.net The analysis of related compounds, particularly those containing iodo- and difluoromethyl- substituents on a pyridine ring, provides valuable insights into expected bond lengths, bond angles, and intermolecular interactions in the solid state.

For instance, the C-I bond length in iodo-substituted pyridines is a critical parameter. Similarly, the geometry of the difluoromethyl group and its orientation relative to the pyridine ring can be understood by studying crystal structures of similar molecules. researchgate.net Intermolecular interactions, such as halogen bonding (C-I···N or C-I···F) and hydrogen bonding (C-H···F or C-H···N), are often observed in the crystal packing of such compounds and play a significant role in determining their solid-state architecture. mdpi.comnih.gov These interactions can influence the physical properties of the compound, including its melting point and solubility.

Computational Chemistry for Mechanistic Insights and Properties Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules and understanding reaction mechanisms. nih.govnsf.gov

Density Functional Theory (DFT) Calculations

DFT methods are widely used to investigate the electronic structure and properties of molecules, offering a good balance between accuracy and computational cost. researchgate.netniscpr.res.in

Geometry Optimization and Electronic Structure Prediction

A fundamental application of DFT is the geometry optimization of a molecule to find its lowest energy conformation. scispace.com For this compound, DFT calculations, for example using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can predict key structural parameters. researchgate.netresearchgate.net These parameters include bond lengths (C-C, C-N, C-H, C-F, C-I) and bond angles within the pyridine ring and its substituents. The optimized geometry provides a theoretical model of the molecule's three-dimensional shape.

Furthermore, DFT calculations can predict various electronic properties. The distribution of electron density can be visualized, and atomic charges can be calculated to identify electrophilic and nucleophilic sites within the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be determined, which are crucial for understanding the molecule's reactivity and its behavior in chemical reactions. nih.gov

Table 2: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C-I Bond Length | ~2.10 Å |

| C-F Bond Length | ~1.35 Å |

| C(2)-C(3) Bond Length | ~1.40 Å |

| ∠C(2)-C(3)-I Angle | ~120° |

| Dihedral Angle (Ring-CF₂H) | Variable |

Note: These are hypothetical values based on typical DFT calculations for similar structures and are for illustrative purposes.

Modeling Reaction Pathways and Transition States

DFT calculations are instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. researchgate.net For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions, DFT can be used to locate the transition state structures. researchgate.net The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy.

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides valuable information about the feasibility and kinetics of the reaction, helping to predict the major products and understand the factors that control the reaction's outcome.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The presence of both fluorine and iodine atoms in this compound raises the possibility of interesting intramolecular interactions. DFT can be used to investigate the presence and strength of potential non-covalent interactions, such as intramolecular hydrogen bonds (e.g., between the difluoromethyl hydrogen and the pyridine nitrogen or the iodine atom) and halogen bonds (an attractive interaction involving the iodine atom). mdpi.comnih.gov

Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are computational methods often used in conjunction with DFT to characterize these weak interactions. researchgate.net These analyses can identify bond critical points and quantify the stabilization energy associated with these interactions, providing a deeper understanding of the conformational preferences and reactivity of the molecule. mdpi.com

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape and intermolecular interactions of a molecule like this compound.

The conformational space of a molecule refers to the full range of three-dimensional shapes it can adopt due to the rotation around its single bonds. For this compound, a key aspect to explore is the rotational preference of the difluoromethyl group relative to the pyridine ring. The orientation of this group is influenced by a combination of steric hindrance with the adjacent iodine atom and stereoelectronic effects. rsc.org Studies on similar aromatic compounds containing a difluoromethyl group suggest that this group can act as a hydrogen bond donor due to its polarized C-H bonds, which can influence its interactions with solvent molecules or biological targets. researchgate.net

Intermolecular interactions are crucial in determining the solid-state packing of a molecule and its binding affinity to other molecules. In the case of this compound, several types of non-covalent interactions are expected to be significant. The iodine atom can participate in halogen bonding, a directional interaction between the electropositive region on the halogen (the σ-hole) and a nucleophile. researchgate.netrsc.org Furthermore, the pyridine ring can engage in π-π stacking interactions with other aromatic systems. MD simulations can quantify the strength and geometry of these interactions, providing insights into the supramolecular chemistry of this compound. nih.gov

A typical MD simulation protocol for this compound would involve:

System Setup: Placing the molecule in a simulation box, often with a chosen solvent (e.g., water) to mimic physiological conditions.

Force Field Selection: Choosing a suitable force field that accurately describes the intramolecular and intermolecular forces.

Equilibration: Gradually heating and pressurizing the system to reach a stable state.

Production Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample a wide range of conformations and interactions.

Analysis of the resulting trajectory can reveal the most stable conformers, the dynamics of conformational changes, and the nature of intermolecular interactions.

| Interaction Type | Potential Role in this compound | Illustrative Finding from Analogous Systems |

| Halogen Bonding | The iodine atom can act as a halogen bond donor, influencing crystal packing and molecular recognition. | Studies on iodinated aromatic compounds have shown the importance of I···N and I···O interactions in directing self-assembly. researchgate.net |

| Hydrogen Bonding | The difluoromethyl group can act as a weak hydrogen bond donor. | N-difluoromethylated amides show conformational preferences influenced by intramolecular hydrogen bonds. rsc.org |

| π-π Stacking | The pyridine ring can stack with other aromatic rings, contributing to the stability of aggregates or binding to aromatic residues in proteins. | Computational studies on pyridine derivatives often reveal significant stabilization from π-π stacking interactions. |

| Dipole-Dipole Interactions | The polar C-F and C-I bonds create a molecular dipole moment, leading to dipole-dipole interactions. | The large dipole moment of fluorinated compounds is known to influence their solubility and binding characteristics. |

Quantum Chemical Descriptors for Reactivity Prediction

For this compound, several key descriptors can provide valuable insights:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net For halopyridines, the distribution of the HOMO and LUMO can indicate the most probable sites for reaction. acs.org

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine ring and a positive potential (σ-hole) on the iodine atom. nih.gov

Fukui Functions: These descriptors quantify the change in electron density at a particular atomic site when an electron is added or removed. They provide a more quantitative prediction of the sites for electrophilic, nucleophilic, and radical attack. acs.org

Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), and electrophilicity index (ω) provide a general measure of a molecule's reactivity. mdpi.com These can be calculated from the HOMO and LUMO energies.

| Quantum Chemical Descriptor | Definition | Predicted Characteristics for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A higher EHOMO suggests greater electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower ELUMO indicates a greater propensity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Spatial distribution of electrostatic potential | Negative potential on the pyridine nitrogen (nucleophilic site), positive σ-hole on iodine (electrophilic site). |

| Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. | A higher value indicates a stronger electrophile. |

The application of these computational methods provides a powerful framework for understanding the structure-property relationships of this compound, guiding its potential applications in various fields of chemical science.

Role As a Versatile Building Block and Advanced Applications in Chemical Research

Integration into Complex Molecular Architectures for Diverse Applications

The strategic incorporation of the 2-(difluoromethyl)pyridine (B40438) moiety is a sought-after objective in medicinal chemistry. The CF2H group can act as a lipophilic hydrogen bond donor and serves as a bioisosteric replacement for moieties like hydroxyls or thiols. nih.gov Utilizing 2-(difluoromethyl)-3-iodopyridine as a starting material allows for the precise and efficient installation of this valuable group.

The carbon-iodine bond at the 3-position of this compound is the primary site for synthetic elaboration. This bond is readily activated by transition metal catalysts, particularly palladium and copper, enabling a wide range of cross-coupling reactions. This allows for the construction of C-C, C-N, and C-O bonds, transforming the initial building block into a diverse library of more complex pyridine (B92270) derivatives. The C-I bond's reactivity makes it a prime candidate for well-established transformations that are fundamental to modern synthetic chemistry.

Below is a table summarizing potential synthetic transformations for this compound, highlighting its role as a precursor.

| Reaction Type | Coupling Partner | Reagent/Catalyst System (Illustrative) | Resulting Structure |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base | 2-(Difluoromethyl)-3-(aryl/heteroaryl)pyridine |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 2-(Difluoromethyl)-3-(alkynyl)pyridine |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Ligand, Base | 3-Amino-2-(difluoromethyl)pyridine Derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | 2-(Difluoromethyl)-3-(alkenyl)pyridine |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 2-(Difluoromethyl)-3-(organyl)pyridine |

These reactions demonstrate the immense synthetic potential unlocked by the iodo-substituent, allowing chemists to systematically build molecular complexity around the core 2-(difluoromethyl)pyridine structure. For instance, the coupling of aryl iodides with partners like ethyl 2,2-difluoro-2-(trimethylsilyl)acetate has been a strategy to access difluoromethylated arenes, underscoring the synthetic synergy between halogenated positions and fluorine-containing groups. rsc.org

Late-Stage Functionalization (LSF) is a powerful strategy in drug discovery that aims to modify complex, drug-like molecules in the final steps of a synthesis, enabling rapid generation of analogues. nih.govresearchgate.net However, direct C-H functionalization of pyridine rings in complex molecules is often plagued by a lack of regioselectivity, yielding mixtures of products that are difficult to separate. researchgate.net

Employing pre-functionalized building blocks like this compound represents a powerful alternative to direct LSF. By incorporating this building block early in a synthetic route, the iodine atom serves as a reliable and chemoselective handle for a planned, late-stage coupling event. This "pseudo-LSF" approach circumvents the challenges of direct C-H activation while still allowing for the late-stage introduction of diversity. This strategy ensures that modifications occur exclusively at the 3-position, preserving the integrity of the rest of the complex molecule. This method provides a robust solution to the selectivity challenges inherent in modifying pyridine-containing bioactive molecules. researchgate.net

Contributions to the Development of New Reagents and Catalysts

While this compound is primarily a building block, its synthesis and utility are intrinsically linked to the broader development of novel reagents. The growing importance of the difluoromethyl group has spurred significant research into new methods for its introduction. nih.gov The creation of reagents that can efficiently generate a "CF2H" radical or its anionic or cationic equivalents is a major area of focus. nih.govrsc.org

For example, reagents such as (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) have been developed for palladium-catalyzed difluoromethylation of aryl halides. rsc.org Similarly, the development of protocols using difluoroiodomethane (B73695) (CHF2I) as a precursor for difluoromethylating agents has expanded the toolkit for creating compounds like this compound. rsc.orggoogle.com The demand for such building blocks drives reagent innovation, leading to the creation of more effective, stable, and user-friendly difluoromethylating agents that benefit the entire field of fluorine chemistry. nih.gov

Future Directions and Emerging Research Opportunities

The field of fluorine chemistry is continuously evolving, with an emphasis on improving efficiency, safety, and environmental impact. The future utility of building blocks like this compound will be shaped by these broader trends.

Future research will likely focus on greener methods for synthesizing and utilizing this compound. A key area of development is the use of flow microreactors. nih.gov These systems offer enhanced control over reaction parameters and safety, which is particularly advantageous when handling potentially unstable or highly reactive intermediates, such as the difluoromethyl anion that can be involved in C(sp³)–F bond functionalization. nih.gov Furthermore, the development of catalytic cycles that rely on more abundant and less toxic metals than palladium, or even metal-free catalytic systems, represents a significant goal for sustainable chemistry. Photocatalysis, which uses visible light to drive chemical reactions, is another promising avenue for developing milder and more sustainable protocols for the functionalization of such pyridine systems. rsc.orgresearchgate.net

The structure of this compound presents inherent opportunities and challenges for selective functionalization.

Chemoselectivity: The primary challenge is to perform reactions at one site without affecting the other. For example, transition-metal-catalyzed cross-coupling at the C-I bond must proceed without cleaving the C-F bonds of the difluoromethyl group. Conversely, any chemistry targeting the C-F bonds for defluorinative functionalization must not interfere with the C-I bond. nih.gov Achieving high chemoselectivity is crucial for its effective use as a building block.

Regioselectivity: The synthesis of this compound itself must be highly regioselective to be practical. Direct functionalization of pyridines can lead to complex mixtures of isomers. nih.gov Developing synthetic routes that precisely install the iodo and difluoromethyl groups at the desired 2- and 3-positions is a continuing challenge that drives research into the fundamental reactivity of substituted pyridines. The site-selectivity of such reactions often depends on a subtle interplay of the electronic properties of the substrate and the incoming radical or reagent. nih.gov

Stereoselectivity: While the parent molecule is achiral, many of its derivatives created through functionalization will be chiral. A future research frontier involves developing stereoselective methods for functionalizing derivatives of this compound, for example, by using chiral ligands in metal-catalyzed coupling reactions to control the stereochemistry of newly formed chiral centers.

Advancements in High-Throughput Synthesis and Automation for Pyridine Chemistry

The field of pyridine chemistry has been significantly propelled forward by the integration of high-throughput synthesis (HTS) and automation. These technologies address the persistent demand, particularly in pharmaceutical and materials science research, for the rapid generation of large, structurally diverse libraries of pyridine derivatives for screening and optimization. The development of automated platforms and novel synthetic methodologies amenable to parallel processing has revolutionized the exploration of this critical heterocyclic scaffold.

Historically, the synthesis of highly functionalized pyridines, especially non-symmetrically substituted ones, was often a laborious, multi-step process. nih.gov Traditional condensation methods frequently yielded mixtures of isomers and were not easily adaptable to the creation of large compound libraries. nih.gov Modern advancements, however, have focused on developing modular and robust reactions that can be seamlessly integrated into automated workflows.

A significant breakthrough in this area is the use of flow chemistry, which allows for the continuous and automated synthesis of complex molecules. For instance, an automated flow synthesis platform has been developed for producing various tetrahydronaphthyridine (THN) isomers, which are bicyclic structures containing a pyridine ring. nih.gov This method utilizes a sequence of photoredox-catalyzed hydroaminoalkylation followed by either an intramolecular SNAr reaction or a palladium-catalyzed C–N bond formation, all performed in a continuous flow system. nih.gov Such automated systems can significantly shorten synthesis times and facilitate the rapid production of compound libraries from simple starting materials. nih.gov

Another key area of advancement is the development of novel building blocks and coupling strategies suitable for automated library generation. Researchers have demonstrated that a diboration-electrocyclization sequence can produce a variety of pyridine-fused boronic ester building blocks. nih.govwhiterose.ac.ukresearchgate.net These intermediates are ideal for HTS as they can be readily diversified through parallel Suzuki coupling reactions with a wide array of aryl bromides. whiterose.ac.uk The entire workflow, from building block synthesis to the generation of over 100 unique compounds and their subsequent physicochemical and ADME (absorption, distribution, metabolism, and excretion) profiling, can be highly automated. nih.govwhiterose.ac.uk This integrated approach accelerates the design-make-test-analyze cycle crucial for modern drug discovery. researchgate.net

The power of automation is further exemplified by robotic systems capable of performing complex synthesis workflows across a wide range of temperatures, from -70°C to 200°C, using arrays of double-jacketed glass reactors. chemspeed.com These platforms enable parallel execution of reactions with precise control over mixing, temperature, and atmosphere, making them suitable for generating libraries of novel compounds. chemspeed.com The development of such technologies is critical for exploring new chemical space efficiently. For instance, HTS methods have been instrumental in the discovery and optimization of porous materials, showcasing the broad applicability of these techniques beyond just pharmaceutical research. researchgate.net

For a compound like This compound , these advancements are particularly relevant. The difluoromethyl group is a valuable pharmacophore in medicinal chemistry, often acting as a bioisostere for hydroxyl or thiol groups and enhancing metabolic stability. nih.gov The iodo group, in turn, serves as a versatile synthetic handle for further functionalization, typically through cross-coupling reactions. The combination of these two moieties on a pyridine core creates a highly valuable building block for generating libraries of potential drug candidates.

Automated and high-throughput methodologies would enable the rapid derivatization of the This compound core. The iodine at the 3-position can be subjected to a multitude of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) in a parallel format to introduce a wide range of substituents. This allows for a systematic exploration of the structure-activity relationship (SAR) around the pyridine scaffold. The integration of automated synthesis with real-time analysis and purification accelerates this process, enabling the generation and testing of thousands of compounds in a fraction of the time required by traditional methods.

Q & A

Q. What synthetic methodologies are recommended for introducing the difluoromethyl group at the 2-position of 3-iodopyridine?

The introduction of a difluoromethyl group typically involves fluorinating agents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. A two-step approach may include:

- Step 1 : Functionalization of the pyridine ring via halogen exchange or directed ortho-lithiation to install a reactive intermediate.

- Step 2 : Fluorination using selective agents to avoid over-fluorination. For example, DAST can convert hydroxyl or carbonyl precursors to CF₂H groups. Reaction conditions (e.g., low temperatures, anhydrous solvents) are critical to minimize side reactions. Key Consideration : Monitor reaction progress via F NMR to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for structural confirmation of 2-(difluoromethyl)-3-iodopyridine?

- NMR Spectroscopy : H NMR can identify coupling patterns (e.g., CF₂H splitting), while C and F NMR confirm fluorine integration.

- X-ray Crystallography : Resolves steric effects of the bulky iodine and difluoromethyl groups. For example, triclinic crystal systems (e.g., space group) with lattice parameters , are typical for iodinated pyridines .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns (e.g., iodine’s I signature).

Q. How does the difluoromethyl group influence the compound’s lipophilicity and bioavailability?

Fluorination increases lipophilicity (log) due to the hydrophobic CF₂H group, enhancing membrane permeability. However, the inductive effect of fluorine reduces basicity of adjacent amines, improving metabolic stability. Comparative studies using HPLC-derived log values and PAMPA assays are recommended to quantify these effects .

Advanced Research Questions

Q. How does the iodine substituent at the 3-position modulate electrochemical behavior in polarographic studies?

Polarographic data for 3-iodopyridine derivatives show that the half-wave potential () is pH-dependent but independent of concentration (0.8–2.5 mM range). For example:

- At pH 2.52, shifts negatively compared to chloropyridines due to iodine’s lower electronegativity.

- Phase-angle analysis (15 Hz) reveals reversible electron transfer at acidic pH but irreversible behavior in alkaline conditions. Methodological Note : Use differential pulse polarography (DPP) to enhance sensitivity for trace analysis .

Q. What computational strategies predict the binding affinity of this compound derivatives to biological targets?

- Docking Studies : Fluorine’s stereoelectronic effects alter ligand conformation. Use software like AutoDock Vina with force fields parameterized for halogens (e.g., AMBER).

- MD Simulations : Assess stability of fluorine-protein interactions (e.g., C–F⋯H–N hydrogen bonds) over 100-ns trajectories.

- QSAR Models : Correlate substituent electronic parameters (Hammett ) with inhibitory activity. For example, bulky iodine may sterically hinder binding in certain enzyme pockets .

Q. How can crystallographic data resolve steric and electronic effects in derivatives of this compound?

X-ray structures reveal:

- Bond Angles : C–I bond lengths (~2.09 Å) and C–CF₂H torsion angles (~120°) influence molecular packing.

- Intermolecular Interactions : Iodine participates in halogen bonding with electron-rich atoms (e.g., O, N), which can be quantified using Hirshfeld surface analysis. Case Study : The chloro analog of a related hypervalent iodine compound shows reduced halogen bonding strength compared to the iodo derivative, impacting crystal lattice stability .

Q. What are the challenges in optimizing cross-coupling reactions (e.g., Suzuki-Miyaura) for 3-iodo-substituted pyridines?

- Steric Hindrance : The 3-iodo group impedes transmetallation. Use bulky ligands (e.g., SPhos) to stabilize palladium intermediates.

- Side Reactions : Competitive proto-deiodination occurs under basic conditions. Mitigate by employing mild bases (KCO) and low temperatures.

- Catalyst Screening : Pd(PPh) or XPhos Pd G3 show higher yields (>75%) compared to PEPPSI catalysts .

Data Contradictions and Resolution

Q. Discrepancies in reported fluorination efficiencies: How to validate synthetic routes?

Conflicting yields in fluorination may arise from solvent polarity (e.g., DCM vs. THF) or trace moisture. Replicate reactions under rigorously anhydrous conditions and characterize intermediates via F NMR. Cross-reference with PubChem datasets (e.g., DTXSID30602071) for standardized protocols .

Methodological Recommendations

- Electrochemical Analysis : Use a three-electrode system (glassy carbon working electrode) with 0.1 M KCl as supporting electrolyte.

- Structural Characterization : Combine SC-XRD with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to validate bond parameters.

- Biological Assays : Prioritize fluorinated analogs in enzyme inhibition studies (e.g., succinate dehydrogenase inhibitors) due to enhanced binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.